Methyl 8,9-dihydroxydocosanoate
Description
Methyl 8,9-dihydroxydocosanoate is a long-chain fatty acid methyl ester (FAME) featuring hydroxyl groups at positions 8 and 9 on a 22-carbon (docosanoate) backbone. The compound’s ester functionality and diol configuration suggest possible roles in lipid metabolism, membrane biochemistry, or as a synthetic intermediate.
Properties
CAS No. |
56555-06-7 |
|---|---|
Molecular Formula |
C23H46O4 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
methyl 8,9-dihydroxydocosanoate |
InChI |
InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-15-18-21(24)22(25)19-16-13-14-17-20-23(26)27-2/h21-22,24-25H,3-20H2,1-2H3 |
InChI Key |
YDMVXCKQLYENMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C(CCCCCCC(=O)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8,9-dihydroxydocosanoate typically involves the esterification of 8,9-dihydroxydocosanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 8,9-dihydroxydocosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
Methyl 8,9-dihydroxydocosanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 8,9-dihydroxydocosanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 8,9-dihydroxydocosanoic acid, which can interact with cellular pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Methyl 8,11,14,17-Eicosatetraenoate-8,9-d₂
- Structure : A 20-carbon polyunsaturated FAME with deuterium atoms at positions 8 and 8.
- Key Differences :
- Synthetic Relevance : Synthesized via Lindlar deuteration and Wittig coupling, highlighting methodologies applicable to modifying 8,9 positions in FAMEs .
Ethyl 9-Methyl-8-Oxodecanoate
- Structure : A 10-carbon ester with an 8-oxo group and 9-methyl substitution.
- Key Differences :
- Physicochemical Impact : The oxo group increases polarity, while methyl substitution may hinder rotational freedom.
8,9-Dihydro CBDP (Cannabidiphorol)
- Structure: A dihydro cannabinoid methyl ester with saturation at 8,9 positions.
- Key Differences: Cyclic terpenoid backbone vs. linear fatty acid chain. Cannabinoid receptor interactions vs.
- Analytical Relevance: Used as a reference standard, suggesting Methyl 8,9-dihydroxydocosanoate could serve similarly in lipidomics .
Perillaldehyde 8,9-Epoxide
- Structure: A monoterpene with an 8,9-epoxide group.
- Key Differences :
- Epoxide vs. diol functionality.
- Cyclic structure vs. linear chain.
- Pharmacological Insight : Demonstrates antitumor activity comparable to perillyl alcohol, underscoring the pharmacological significance of 8,9 functionalization .
Antitumor Activity
- Perillaldehyde 8,9-Epoxide : Exhibits in vivo antitumor efficacy against sarcoma 180 tumors, with potency similar to perillyl alcohol. This suggests that 8,9 modifications can enhance or maintain bioactivity despite structural differences .
Cannabinoid Analogs
- 8,9-Dihydro CBDP: As a cannabinoid derivative, it interacts with CB1/CB2 receptors. In contrast, this compound’s linear structure likely precludes receptor binding but may participate in lipid signaling pathways .
Deuteration Techniques
Chromatographic Isolation
- Silver resin chromatography was used to isolate cis isomers in polyunsaturated FAMEs, a technique relevant for purifying stereoisomers of hydroxylated esters like this compound .
Analytical Methods
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Analytical Techniques for 8,9-Substituted Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

